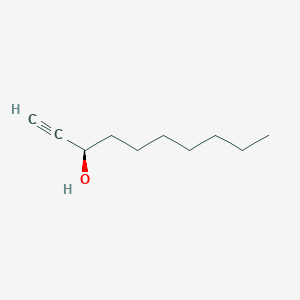
(3R)-Dec-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-Dec-1-YN-3-OL is an organic compound with the molecular formula C10H18O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Dec-1-YN-3-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a propargylic ketone using a chiral catalyst. This process involves the following steps:
Formation of Propargylic Ketone: The starting material, a terminal alkyne, undergoes a reaction with a carbonyl compound to form a propargylic ketone.
Asymmetric Reduction: The propargylic ketone is then reduced using a chiral catalyst, such as a chiral oxazaborolidine, to yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high enantiomeric excess and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-Dec-1-YN-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of (3R)-Dec-1-YN-3-one or (3R)-Dec-1-YN-3-al.
Reduction: Formation of (3R)-Dec-1-ene-3-OL or (3R)-Decane-3-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-Dec-1-YN-3-OL has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (3R)-Dec-1-YN-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-Dec-1-YN-3-OL: The enantiomer of (3R)-Dec-1-YN-3-OL with opposite stereochemistry.
(3R)-Oct-1-YN-3-OL: A similar compound with a shorter carbon chain.
(3R)-Dodec-1-YN-3-OL: A similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Properties
CAS No. |
74867-41-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3R)-dec-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m0/s1 |
InChI Key |
DQBUGZRLSSLUKC-JTQLQIEISA-N |
Isomeric SMILES |
CCCCCCC[C@H](C#C)O |
Canonical SMILES |
CCCCCCCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


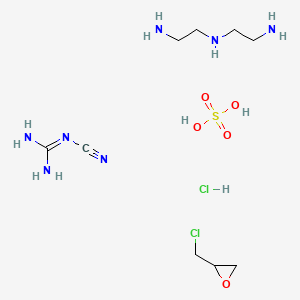
![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
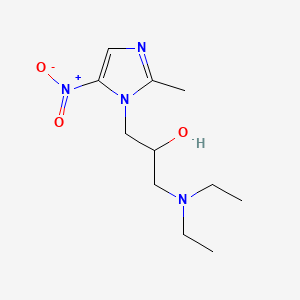
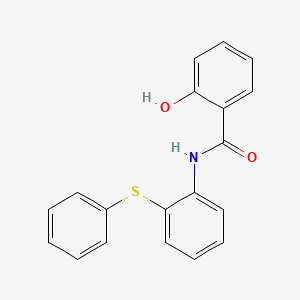
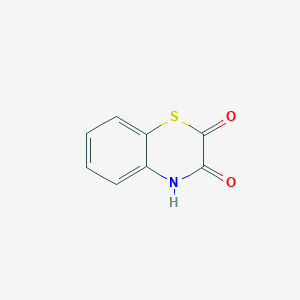

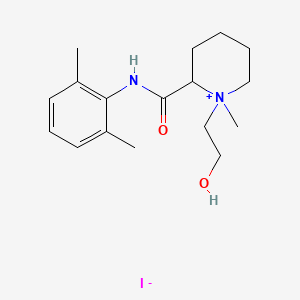

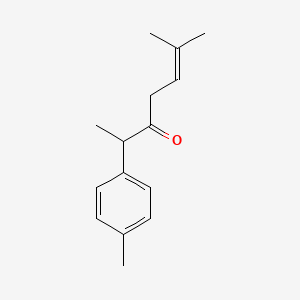
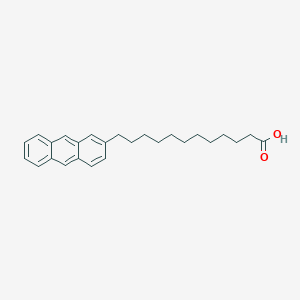
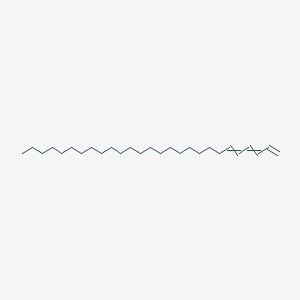
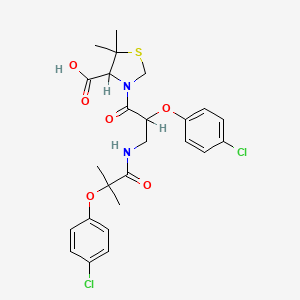

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
